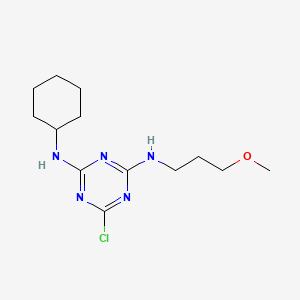![molecular formula C6H2Br2N2O B13139701 2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)
2,4-Dibromooxazolo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromooxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with bromine atoms at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with bromine in the presence of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and commercial applications.
化学反应分析
Types of Reactions
2,4-Dibromooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-aminooxazolo[4,5-c]pyridine derivatives.
科学研究应用
2,4-Dibromooxazolo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 2,4-Dibromooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with an imidazole ring instead of an oxazole ring.
Thiazolo[4,5-c]pyridine: Contains a thiazole ring fused to the pyridine ring.
Pyrazolo[4,5-c]pyridine: Features a pyrazole ring fused to the pyridine ring.
Uniqueness
2,4-Dibromooxazolo[4,5-c]pyridine is unique due to the presence of bromine atoms at specific positions, which can significantly influence its reactivity and interaction with other molecules
属性
分子式 |
C6H2Br2N2O |
|---|---|
分子量 |
277.90 g/mol |
IUPAC 名称 |
2,4-dibromo-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2Br2N2O/c7-5-4-3(1-2-9-5)11-6(8)10-4/h1-2H |
InChI 键 |
DLLQOVSHQPPWEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C2=C1OC(=N2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


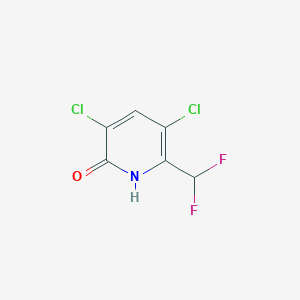
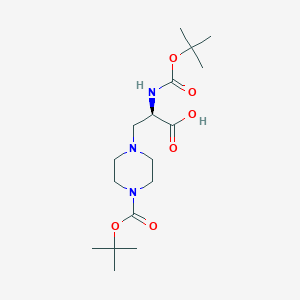

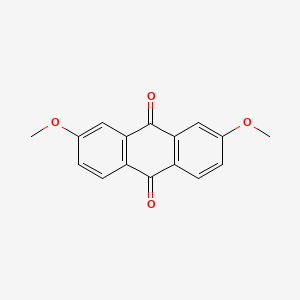

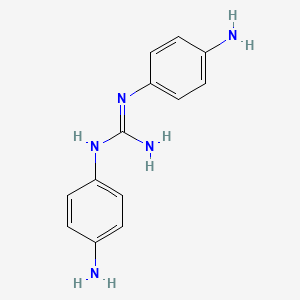
![sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13139666.png)

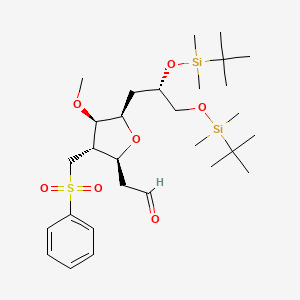
![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)
![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)
![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)

